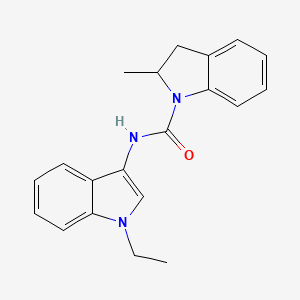
N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide” is a complex organic compound that contains an indole group and a carboxamide group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Carboxamide is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring and a carboxamide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
As an organic compound containing an indole group and a carboxamide group, this compound could potentially undergo a variety of chemical reactions. The indole group might participate in electrophilic substitution reactions, while the carboxamide group could be involved in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the indole group and the carboxamide group) would influence its properties .Scientific Research Applications
Allosteric Modulation of Dopamine D2 Receptor
Research has identified compounds that act as negative allosteric modulators of the dopamine D2 receptor. Fragmentation of a bitopic ligand led to the discovery of novel allosteric pharmacology, highlighting the potential for targeting secondary pockets within receptor dimers for therapeutic applications (Mistry et al., 2015).
Imaging Cancer Tyrosine Kinase
A novel positron emission tomography (PET) tracer for imaging cancer tyrosine kinase activity was developed, showcasing the role of indole and carboxamide derivatives in cancer diagnostics (Wang et al., 2005).
Anticancer Activity
Conformational analysis and docking studies of carboxamide derivatives have shed light on their potential anticancer activity, with detailed investigations on how these compounds interact with biological targets (Al-Otaibi et al., 2022).
Organic Synthesis and Chemical Reactivity
Studies on indole carboxylic acids/amides have contributed to the understanding of [4 + 3]-annulation reactions, carboxamide group migration, and decarboxylative cyclization, expanding the toolbox for organic synthesis (Selvaraj et al., 2019).
Development of Secondary Carboxamides
Research has led to efficient synthesis methods for secondary carboxamides, highlighting nucleophilic ring opening of cyclic imidates as a key strategy (Saitô et al., 1984).
Drug Development for Diabetes
The preparation of an amorphous, peptide-like diabetes drug demonstrates the application of indole and carboxamide chemistry in pharmaceutical manufacturing, presenting a novel approach to drug synthesis and purification (Sawai et al., 2010).
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the known activities of many indole derivatives, this compound could be of interest in the development of new pharmaceuticals .
Mechanism of Action
Target of Action
Naproxen primarily targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . Tryptamine, a biogenic amine, plays a fundamental role in the human body and is involved in the regulation and modulation of multiple processes within the central nervous system .
Mode of Action
The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cox isoenzymes, resulting in analgesic and anti-inflammatory effects .
Biochemical Pathways
Cox-1 and cox-2, the primary targets of naproxen, are catalysts of arachidonic acid conversion to prostaglandin g, the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Result of Action
The inhibition of cox isoenzymes by naproxen results in analgesic and anti-inflammatory effects .
Properties
IUPAC Name |
N-(1-ethylindol-3-yl)-2-methyl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-22-13-17(16-9-5-7-11-19(16)22)21-20(24)23-14(2)12-15-8-4-6-10-18(15)23/h4-11,13-14H,3,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXZUGSTBVEBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3C(CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
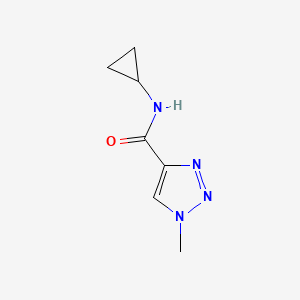
![N-[4-(1,3-Benzodioxol-5-yl)butan-2-yl]-2-chloropropanamide](/img/structure/B2967585.png)
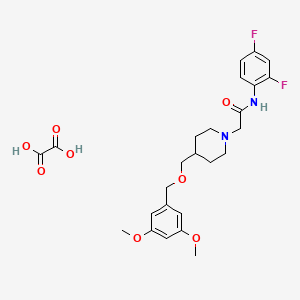

![4-[2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]ethyl]morpholin-3-one](/img/structure/B2967592.png)
![7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2967596.png)
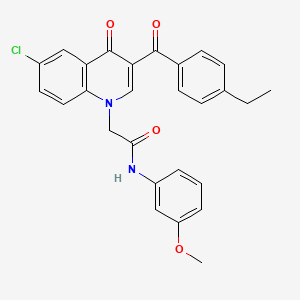
![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2967598.png)
![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2967600.png)
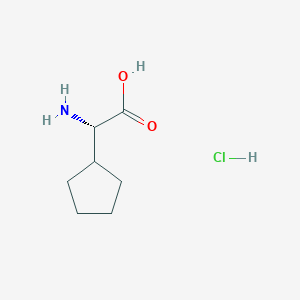
![3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2967602.png)
![2-[(4-Chlorophenyl)methyl]-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2967603.png)
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)
![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2967605.png)
